

Fozivudine Tidoxil: An In-Depth Technical Guide on its In Vitro Antiviral Spectrum

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Compound of Interest

Compound Name: Fozivudine Tidoxil

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Introduction

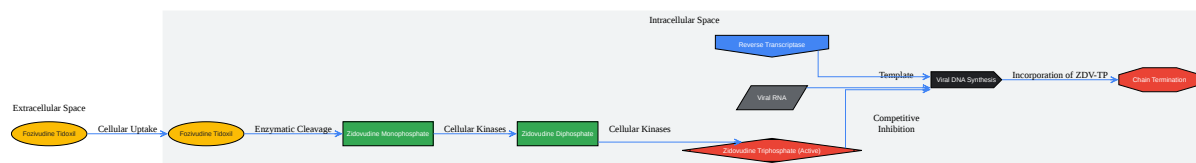
Fozivudine Tidoxil is an investigational antiretroviral agent, chemically a thioether lipid-zidovudine conjugate. It functions as a prodrug of zidovudine (ZDV), a well-established nucleoside reverse transcriptase inhibitor (NRTI). The rationale behind the development of **Fozivudine Tidoxil** is to enhance the therapeutic profile of zidovudine by improving its pharmacokinetic properties and potentially reducing its toxicity. This guide provides a comprehensive overview of the available in vitro antiviral spectrum of **Fozivudine Tidoxil**, its mechanism of action, and the experimental methodologies used for its evaluation.

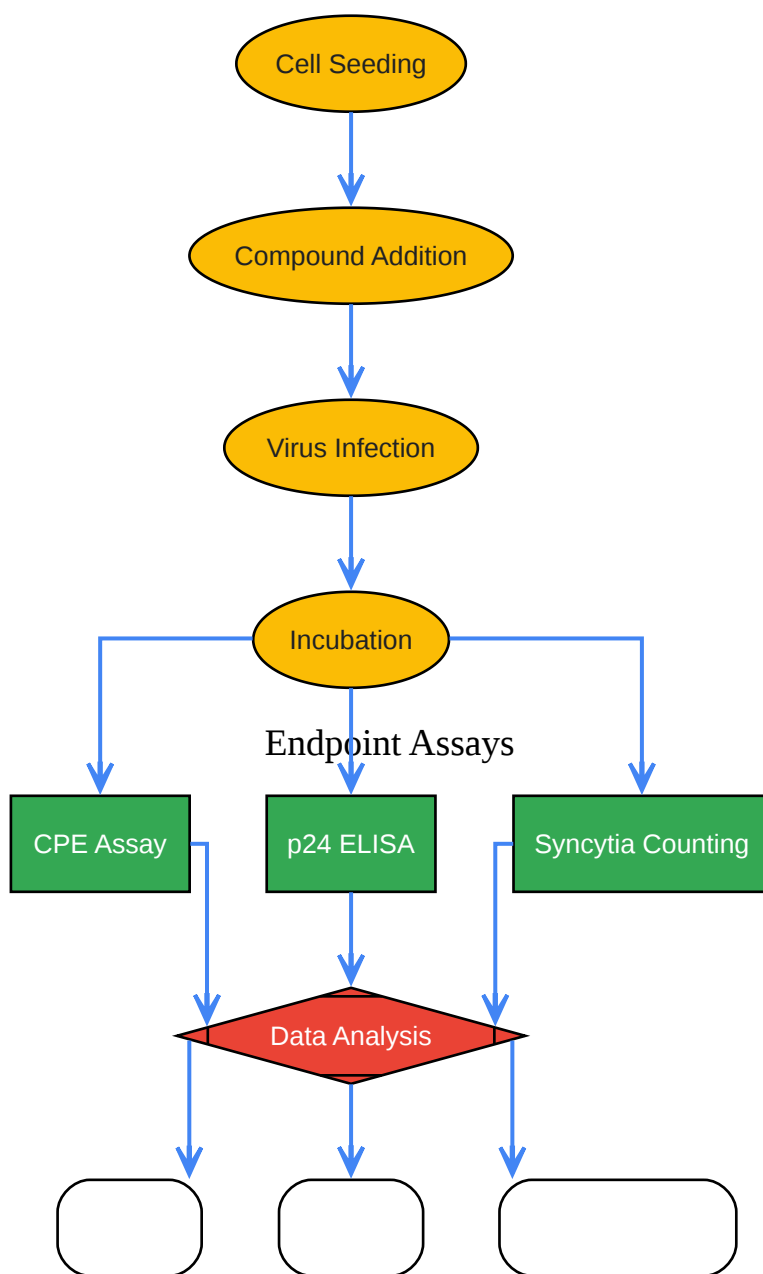
Mechanism of Action

Fozivudine Tidoxil is a member of the NRTI family of drugs. Its antiviral activity is contingent upon its intracellular conversion to the active moiety, zidovudine triphosphate. As a prodrug, **Fozivudine Tidoxil** is designed for efficient delivery into cells. Once inside the cell, it undergoes enzymatic cleavage to release zidovudine monophosphate. Cellular kinases then further phosphorylate it to the diphosphate and subsequently to the active triphosphate form.

Zidovudine triphosphate acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator during the synthesis of viral DNA. By mimicking the natural deoxythymidine triphosphate (dTTP), it gets incorporated into the growing viral DNA strand. However, the azido

group at the 3' position of the ribose sugar in zidovudine prevents the formation of the next 3'-5' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.





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